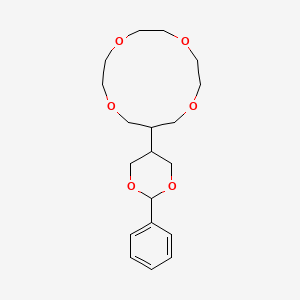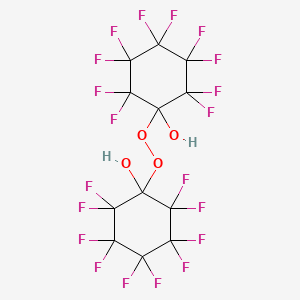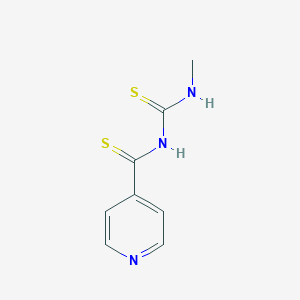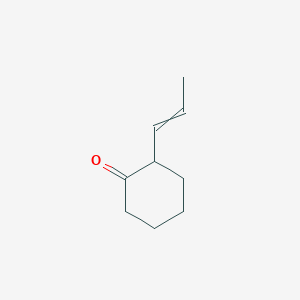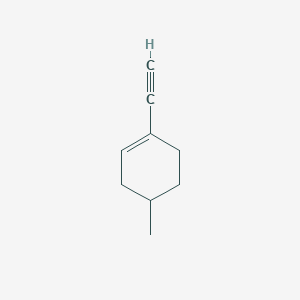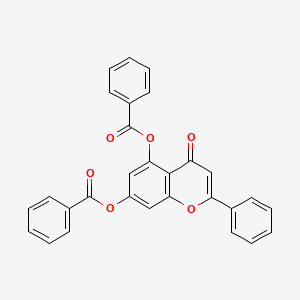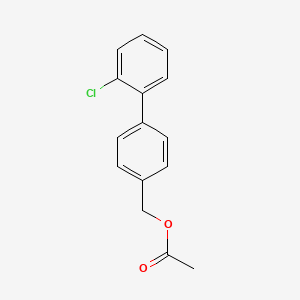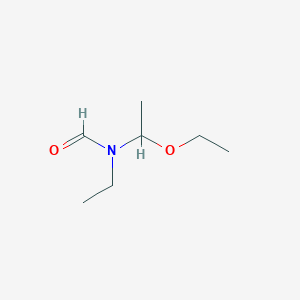![molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5](/img/structure/B14332596.png)
Bis[(butoxycarbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.
化学反応の分析
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
科学的研究の応用
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonylglycine: Similar in structure but with only one Boc-protected amino group.
N-Carbobenzoxyglycine: Uses a different protecting group (carbobenzoxy) instead of Boc.
Uniqueness
Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
特性
CAS番号 |
110599-28-5 |
|---|---|
分子式 |
C12H22N2O6 |
分子量 |
290.31 g/mol |
IUPAC名 |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
InChIキー |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


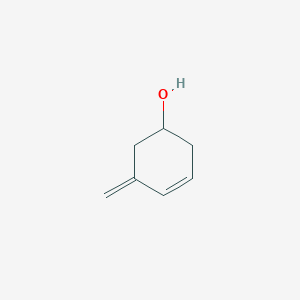
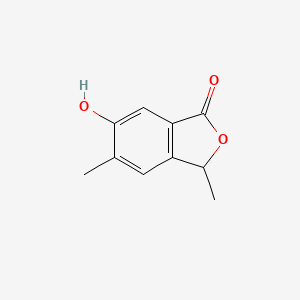
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


